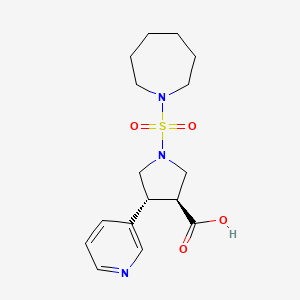

![molecular formula C16H15BrFNO3 B5591984 3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)

3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. These substances are often studied for their potential applications in material science, pharmacology, and synthetic chemistry. The presence of functional groups such as bromo, ethoxy, fluorobenzyl, and oxime indicates a molecule with significant potential for varied chemical reactivity and interactions.

Synthesis Analysis

The synthesis of complex molecules like 3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime typically involves multi-step processes, including bromination, etherification, and the introduction of the oxime group. Studies on similar compounds have detailed selective bromination techniques, the use of palladium-catalyzed C-H activation for ortho-bromination, and subsequent steps to introduce various functional groups (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like FT-IR, GC-MS, NMR spectroscopy, and X-ray crystallography. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the chemical behavior of the compound (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound can be influenced by its functional groups, leading to various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The presence of an oxime group, in particular, can enable specific reactions pertinent to synthesizing ligands or intermediates for further chemical synthesis (Crich, Li, & Shirai, 2009).

Applications De Recherche Scientifique

Radiosynthesis and Biodistribution

Compounds containing oxime groups and halogenated aromatics have been explored for their potential in radiosynthesis and biodistribution studies. For example, the study on cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups highlights the application of similar compounds in enhancing the specificity and effectiveness of radiotracers used in positron emission tomography (PET) imaging (Glaser et al., 2008). This research demonstrates how the chemical nature of prosthetic groups, similar to the one mentioned in your query, can significantly impact the biodistribution and tumor targeting efficiency of radiolabeled peptides.

Synthesis and Spectral Analysis

The synthesis and spectral analysis of benzaldehyde derivatives, including their oximes, are crucial for understanding their structural characteristics and reactivity. A study by Balachander and Manimekalai (2017) on 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes provides insights into the favored conformations of such compounds through computational analysis, which is fundamental for their application in various fields of chemistry and materials science (Balachander & Manimekalai, 2017).

Plant Growth Regulation

Benzaldehyde O-alkyloximes, through structural modification similar to the compound of interest, have been investigated for their role as new plant growth regulators. The study by Yoshikawa and Doi (1998) illustrates how the introduction of halogen atoms to the benzene ring of oximes can enhance their phytotoxic activity, offering a pathway to developing new agrochemicals (Yoshikawa & Doi, 1998).

Organic Synthesis and Functionalization

The functionalization of aromatic compounds, including halogenated benzaldehydes and their oximes, is a key area of research in organic synthesis. For instance, the selective ortho-bromination of substituted benzaldoximes for the synthesis of 2-bromobenzaldehydes, as described by Dubost et al. (2011), showcases the application of these compounds in creating intermediates for further chemical transformations (Dubost et al., 2011).

Propriétés

IUPAC Name |

(NE)-N-[[3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrFNO3/c1-2-21-15-8-12(9-19-20)7-14(17)16(15)22-10-11-4-3-5-13(18)6-11/h3-9,20H,2,10H2,1H3/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYCTPGCEYDLHU-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5591916.png)

![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5591925.png)

![9-(methoxymethyl)-7-methyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5591927.png)

![4-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5591934.png)

![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)

![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)

![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)

![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)

![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)

![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)

![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)

![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)